molecular formula C8H10N4O3S B3271781 1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide CAS No. 554425-48-8

1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide

Cat. No. B3271781
CAS RN: 554425-48-8
M. Wt: 242.26 g/mol
InChI Key: MMTNAHRIPAKUCD-UHFFFAOYSA-N
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Description

1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide is a chemical compound . It is related to benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide are not detailed in the sources retrieved, related compounds like benzotriazole have been studied extensively. Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Scientific Research Applications

Mechanism of Action

Target of Action

Benzotriazole, a related compound, has been found to act as a corrosion inhibitor for metals such as copper . It can bind to other species, utilizing the lone pair electrons, and form a stable coordination compound on a metal surface .

Mode of Action

It can be inferred from the properties of benzotriazole that it may interact with its targets through the formation of coordination compounds . This interaction could result in changes to the target, such as protection against corrosion .

Biochemical Pathways

Benzotriazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Pharmacokinetics

Benzotriazole, a related compound, is soluble in water at 20 g/L and has a pKa of 8.2 , which could influence the pharmacokinetics of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide.

Result of Action

Given the broad spectrum of biological activities associated with benzotriazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of free chlorine can affect the corrosion inhibiting properties of benzotriazole .

properties

IUPAC Name

3-hydroxy-N,N-dimethylbenzotriazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c1-11(2)16(14,15)6-3-4-7-8(5-6)12(13)10-9-7/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTNAHRIPAKUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214082
Record name 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

554425-48-8
Record name 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554425-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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